molecular formula C13H22N2 B091064 Benzyl[2-(diethylamino)ethyl]amine CAS No. 15855-37-5

Benzyl[2-(diethylamino)ethyl]amine

Cat. No.: B091064
CAS No.: 15855-37-5
M. Wt: 206.33 g/mol
InChI Key: VFXMWBGLBNFTSY-UHFFFAOYSA-N
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Description

It is a useful research chemical and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl[2-(diethylamino)ethyl]amine can be synthesized through several methods. One common method involves the reductive amination of benzylamine with diethylaminoacetaldehyde. This reaction typically uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) to facilitate the formation of the desired amine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl[2-(diethylamino)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride are used in anhydrous conditions to prevent unwanted side reactions.

    Substitution: Nucleophilic substitution reactions often use alkyl halides or acyl chlorides as reagents, with the reaction carried out in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidation of this compound can yield corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions typically produce secondary or tertiary amines.

    Substitution: Substitution reactions can result in a variety of functionalized amines, depending on the reagents used.

Scientific Research Applications

Benzyl[2-(diethylamino)ethyl]amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethylethylenediamine: Similar in structure but lacks the benzyl group.

    N-Benzyl-N-methylethylenediamine: Similar but has a methyl group instead of diethyl groups.

    N-Benzyl-N,N-dimethylethylenediamine: Similar but has dimethyl groups instead of diethyl groups.

Uniqueness

Benzyl[2-(diethylamino)ethyl]amine is unique due to its specific combination of benzyl and diethylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and interactions are required .

Properties

IUPAC Name

N-benzyl-N',N'-diethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2/c1-3-15(4-2)11-10-14-12-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXMWBGLBNFTSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304452
Record name benzyl[2-(diethylamino)ethyl]amine
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Molecular Weight

206.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15855-37-5
Record name N1,N1-Diethyl-N2-(phenylmethyl)-1,2-ethanediamine
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Record name NSC 165823
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Record name NSC165823
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Record name benzyl[2-(diethylamino)ethyl]amine
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Record name benzyl[2-(diethylamino)ethyl]amine
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Synthesis routes and methods

Procedure details

2-(diethylamino)-ethyl chloride hydrochloride (1 g, 5.81 mmol) and benzylamine (1.3 ml, 11.62 mmol) were dissolved in t-butanol (40 ml), triethylamine (3.2 ml, 23.24 mmol) was added thereto, and the resulting solution was refluxed for 12 hours. The solution was cooled to room temperature, and distilled under a reduced pressure to remove the solvent. The resulting solid was removed by filtration under a reduced pressure, and the residual solution was extracted with ethylacetate The separated organic layer was washed with saturated sodium bicarbonate aqueous solution, dried over magnesium sulfate, filtered and distilled under a reduced pressure to obtain the title compound 560 mg (yield: 47%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Yield
47%

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